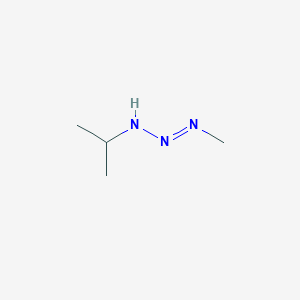

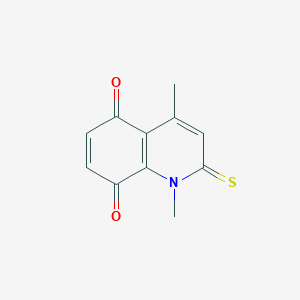

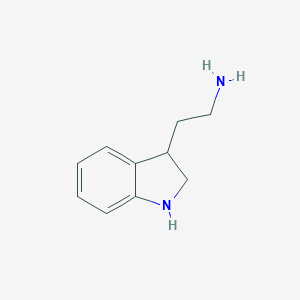

![molecular formula C14H19FO9 B179894 [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 118396-36-4](/img/structure/B179894.png)

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate, also known as FMA, is a fluorinated derivative of glucose. It is a commonly used compound in scientific research due to its unique chemical properties. In

Wissenschaftliche Forschungsanwendungen

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is widely used in scientific research as a biochemical probe to study the metabolism of glucose. It is used to label glucose in vivo and in vitro to track its movement and utilization in various metabolic pathways. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is also used in the development of new diagnostic tools for diseases such as cancer and diabetes.

Wirkmechanismus

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is metabolized by enzymes in the body to release fluorine-18, which emits positrons. These positrons can be detected by positron emission tomography (PET) imaging, allowing for the visualization of glucose metabolism in living organisms. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is also used in the development of new radiotracers for PET imaging.

Biochemische Und Physiologische Effekte

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a non-toxic compound that is rapidly metabolized and excreted from the body. It does not have any known biochemical or physiological effects on the body.

Vorteile Und Einschränkungen Für Laborexperimente

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a non-toxic compound that can be safely used in vivo and in vitro. However, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has some limitations as well. It has a short half-life, which limits its use in long-term studies. It is also expensive to produce, which can be a limiting factor for some research projects.

Zukünftige Richtungen

There are several future directions for the use of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate in scientific research. One direction is the development of new radiotracers for PET imaging. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be used as a starting point for the synthesis of new radiotracers that can be used to study different metabolic pathways. Another direction is the development of new diagnostic tools for diseases such as cancer and diabetes. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be used to label glucose in vivo and in vitro, allowing for the development of new diagnostic tools that can detect changes in glucose metabolism in these diseases.

Conclusion

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a unique compound that has a wide range of scientific research applications. Its synthesis method is well-established, and it has several advantages for lab experiments. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a valuable tool for studying glucose metabolism and developing new diagnostic tools for diseases such as cancer and diabetes. With continued research, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has the potential to contribute to significant advances in the field of biomedical research.

Synthesemethoden

The synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate involves the reaction between glucose and trifluoroacetic anhydride in the presence of acetic anhydride. The reaction is carried out under anhydrous conditions with a catalyst such as pyridine. The resulting product is purified using column chromatography to obtain pure [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYYXVXMDLMRLI-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B179824.png)

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

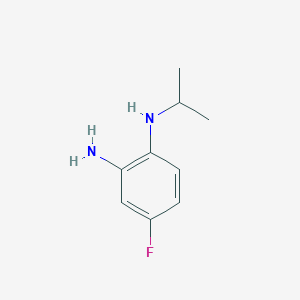

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)